(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features a combination of piperazine, tetrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperazine with a tetrazolo[1,5-a]pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds have similar nitrogen-containing heterocyclic structures and may exhibit similar biological activities.
Tetrazole Derivatives: These compounds also contain the tetrazole ring and are known for their diverse biological activities.
Uniqueness
(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is unique due to its specific combination of piperazine, tetrazole, and pyridine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C17H18N6O/c24-17(15-6-7-16-18-19-20-23(16)13-15)22-10-8-21(9-11-22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
InChI Key |
XTMYFPPHZVSTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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